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Compound of Interest

Compound Name: 1-Chloro-5-triethylsilyl-4-pentyne

Cat. No.: B064527 Get Quote

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1-Chloro-5-
triethylsilyl-4-pentyne

Abstract
1-Chloro-5-triethylsilyl-4-pentyne is a bifunctional organosilane compound of significant

interest to researchers in organic synthesis, materials science, and drug development. Its

structure incorporates a terminal alkyl chloride and a terminal alkyne, which is protected by a

bulky triethylsilyl (TES) group. This unique arrangement allows for selective, sequential

reactions at either end of the molecule, establishing it as a versatile and valuable building block

for the construction of complex molecular architectures. This guide provides a comprehensive

overview of its chemical structure, physicochemical properties, a validated synthetic

methodology, detailed spectroscopic analysis for structural confirmation, and a discussion of its

reactivity profile and key applications.

Chemical Identity and Physicochemical Properties
1-Chloro-5-triethylsilyl-4-pentyne, identified by the CAS Number 174125-30-5, is a

specialized chemical intermediate.[1][2][3][4] The triethylsilyl group serves as a sterically bulky

protecting group for the terminal alkyne, preventing unwanted side reactions while enabling

other transformations within the molecule. This protection is robust under many reaction

conditions but can be selectively removed when the alkyne functionality is required for

subsequent steps. The presence of the primary chloride at the opposite end of the carbon

chain provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Table 1: Physicochemical Properties of 1-Chloro-5-triethylsilyl-4-pentyne
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Property Value Source(s)

CAS Number 174125-30-5 [1][2][4]

Molecular Formula C11H21ClSi [1][3][4][5]

Molecular Weight 216.82 g/mol [1][3][4][5]

IUPAC Name
5-chloropent-1-

ynyl(triethyl)silane
[1][4]

Linear Formula Cl(CH₂)₃C≡CSi(CH₂CH₃)₃ [1]

Appearance Colorless to yellow liquid [4][6]

Density 0.903 g/mL at 25 °C [2][3]

Boiling Point 244-245 °C [2]

Refractive Index (n20/D) 1.468 [2][3]

Flash Point 215 °F (101.7 °C) [2]

SMILES
CC--INVALID-LINK--

(CC)C#CCCCCl
[1]

InChIKey
YOFYXFCOGXKCGG-

UHFFFAOYSA-N
[1][4]

Synthesis and Mechanistic Considerations
The synthesis of 1-Chloro-5-triethylsilyl-4-pentyne is most effectively achieved through the

nucleophilic attack of a triethylsilylacetylide anion on a suitable three-carbon electrophile

bearing a chloro group. This standard C-C bond-forming strategy is highly efficient and

predictable.

Causality in Experimental Design
The chosen synthetic pathway involves two key steps: the deprotonation of

triethylsilylacetylene and the subsequent alkylation.
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Deprotonation: Triethylsilylacetylene is a weak acid. A strong, non-nucleophilic base is

required to abstract the acetylenic proton. n-Butyllithium (n-BuLi) is the reagent of choice due

to its high basicity and commercial availability, ensuring rapid and quantitative formation of

the lithium triethylsilylacetylide intermediate. The reaction is conducted at low temperatures

(e.g., -78 °C) to prevent side reactions.

Alkylation: The electrophile, 1-bromo-3-chloropropane, is selected for its differential

reactivity. The bromide is a better leaving group than the chloride, allowing the acetylide

anion to selectively displace the bromide in an SN2 reaction, leaving the chloride moiety

intact for future transformations.

Experimental Protocol
Materials:

Triethylsilylacetylene

n-Butyllithium (2.5 M in hexanes)

1-Bromo-3-chloropropane

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add

anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

Add triethylsilylacetylene (1.0 eq) to the cooled THF.

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78

°C. Stir the resulting solution for 1 hour at this temperature.
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Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the lithium acetylide solution.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel

to yield pure 1-chloro-5-triethylsilyl-4-pentyne.

Synthesis Workflow Diagram

Triethylsilylacetylene 1. n-BuLi, THF, -78 °CDeprotonation

1-Bromo-3-chloropropane

2. Warm to RT

Lithium Triethylsilylacetylide
(in situ)

1-Chloro-5-triethylsilyl-4-pentyneSN2 Alkylation

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Chloro-5-triethylsilyl-4-pentyne.

Structural Elucidation and Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, its structure

can be unequivocally confirmed using a combination of standard spectroscopic techniques.

The following table outlines the predicted data based on the known molecular structure.

Table 2: Predicted Spectroscopic Data for Structural Confirmation
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Technique Feature

Predicted Chemical
Shift (δ) /
Wavenumber (ν) /
m/z

Rationale

¹H NMR Si-CH₂-CH₃
~0.6 ppm (quartet,

6H)

Protons on methylene

of ethyl group

adjacent to Si.

Si-CH₂-CH₃ ~1.0 ppm (triplet, 9H)

Protons on methyl of

ethyl group adjacent

to Si.

C≡C-CH₂- ~2.4 ppm (triplet, 2H)
Propargylic protons

adjacent to the alkyne.

-CH₂-CH₂Cl ~2.0 ppm (quintet, 2H)

Methylene protons

adjacent to both other

methylenes.

-CH₂-Cl ~3.7 ppm (triplet, 2H)

Methylene protons

deshielded by the

adjacent chlorine

atom.

¹³C NMR Si-CH₂-CH₃ ~8 ppm
Methylene carbon of

the ethyl group.

Si-CH₂-CH₃ ~4 ppm
Methyl carbon of the

ethyl group.

C≡C-Si ~108 ppm

Alkyne carbon

attached to the silyl

group.

C≡C-CH₂ ~85 ppm

Alkyne carbon

attached to the propyl

chain.

C≡C-CH₂- ~20 ppm Propargylic carbon.
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-CH₂-CH₂Cl ~31 ppm
Central carbon of the

propyl chain.

-CH₂-Cl ~44 ppm
Carbon deshielded by

the chlorine atom.

IR C≡C Stretch 2175 cm⁻¹ (weak)

Asymmetrically

substituted alkyne

stretch.

C-H Stretch
2875-2960 cm⁻¹

(strong)
Aliphatic C-H bonds.

C-Cl Stretch
650-750 cm⁻¹

(medium)

Carbon-chlorine bond

stretch.

Mass Spec Molecular Ion (M⁺) m/z = 216 & 218

Shows characteristic

~3:1 isotopic pattern

for one Cl atom.

Reactivity Profile and Synthetic Applications
1-Chloro-5-triethylsilyl-4-pentyne is a classic example of a heterobifunctional linker, where

each reactive site can be addressed independently.

The Alkyl Chloride Terminus: This site is a prime electrophilic center for nucleophilic

substitution (SN2) reactions. It readily reacts with a wide range of nucleophiles, including

azides, cyanides, alkoxides, and amines, to introduce diverse functionalities. This allows for

the straightforward synthesis of more complex derivatives while the silyl-protected alkyne

remains inert.

The Silylalkyne Terminus: The triethylsilyl group serves two primary purposes:

Terminal Alkyne Protection: It prevents the acidic acetylenic proton from interfering with

base-sensitive reactions elsewhere in the molecule.

Activation for Coupling: While the TES group itself is not directly used in coupling, its

removal unmasks the terminal alkyne. Treatment with a fluoride source, such as

tetrabutylammonium fluoride (TBAF), cleanly cleaves the Si-C bond to reveal the terminal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b064527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


alkyne. This alkyne can then participate in crucial C-C bond-forming reactions like the

Sonogashira coupling, click chemistry (CuAAC), or Glaser coupling.

A notable application for the analogous trimethylsilyl (TMS) compound is its use in synthesizing

5-trimethylsilyl-4-pentynyllithium, which serves as an initiator in the polymerization of styrene.

[7][8] This highlights its utility in materials science for creating polymers with specific end-group

functionalities.

Reactivity Workflow

1-Chloro-5-triethylsilyl-4-pentyne

Nucleophilic
Substitution (SN2)

Deprotection
(e.g., TBAF)

R-(CH₂)₃-C≡C-TES
(R = Nu⁻)

Reaction at C-Cl

Cl-(CH₂)₃-C≡C-H

Reaction at C-Si

Further Reactions
(e.g., Sonogashira Coupling)

Click to download full resolution via product page

Caption: Dual reactivity pathways of 1-Chloro-5-triethylsilyl-4-pentyne.

Safety and Handling
As an irritant and reactive chemical, 1-Chloro-5-triethylsilyl-4-pentyne requires careful

handling in a laboratory setting.

Table 3: Hazard and Safety Information
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Category Information Source(s)

GHS Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[5]

Hazard Symbol Xi (Irritant) [2]

Risk Phrases
R36/37/38: Irritating to eyes,

respiratory system and skin.
[2]

Safety Precautions

S26: In case of contact with

eyes, rinse immediately with

plenty of water and seek

medical advice.S36: Wear

suitable protective clothing.

[2]

Storage

Store at room temperature in a

dry, dark, and well-ventilated

place.

[2][9]

Incompatibilities Strong oxidizing agents. [10]

Handling Recommendations:

Always use this chemical within a certified fume hood.

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety

glasses with side shields, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from sources of ignition.

Conclusion
1-Chloro-5-triethylsilyl-4-pentyne is a highly functionalized and synthetically valuable

intermediate. Its structural design, featuring a selectively addressable alkyl chloride and a

protected terminal alkyne, provides chemists with a powerful tool for sequential and controlled
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molecular construction. A clear understanding of its properties, synthesis, and reactivity is

essential for leveraging its full potential in the development of novel pharmaceuticals,

agrochemicals, and advanced functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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